Human VAP-1 Inhibition: Nanomolar Potency Confirmed in Radiometric Enzyme Assay
N-Benzyl-6-bromo-N-methylpyridin-2-amine inhibits human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 32 nM, as measured by radiochemical-enzymatic assay using ¹⁴C-benzylamine as substrate [1]. In comparison, the same compound exhibits no meaningful inhibition of the structurally related amine oxidase MAO-B (IC50 >100,000 nM), indicating a >3,000-fold selectivity window [2]. The 5-bromo regioisomer, N-benzyl-5-bromo-N-methylpyridin-2-amine, does not have reported VAP-1 inhibition data and instead shows only weak antiproliferative activity (IC50 19.53 μM against MCF-7 cells) .
| Evidence Dimension | Inhibition of human VAP-1 enzyme |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Human MAO-B: IC50 >100,000 nM; 5-bromo isomer: no VAP-1 data, MCF-7 IC50 = 19.53 µM |
| Quantified Difference | >3,000-fold selectivity over MAO-B; 5-bromo isomer lacks VAP-1 activity |
| Conditions | Human VAP-1 radiochemical assay, ¹⁴C-benzylamine substrate, 25°C |
Why This Matters
For projects targeting VAP-1 (e.g., diabetic nephropathy, inflammation), this compound provides a well-defined potency and selectivity profile that is absent in regioisomers and other amine oxidases.
- [1] BindingDB BDBM128993. US8802679, 69. IC50: 32 nM (human VAP-1). View Source
- [2] BindingDB BDBM50535077. CHEMBL4579018. IC50: >100,000 nM (human MAO-B). View Source
